1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea
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Overview
Description
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a versatile chemical compound with a unique structure that combines a benzhydryl group, a propyl chain, and an isoxazole ring
Scientific Research Applications
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea has a wide range of scientific research applications, including:
Mechanism of Action
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction, where a suitable propyl halide reacts with the isoxazole ring.
Formation of the Urea Group: The final step involves the reaction of the benzhydryl amine with the isoxazole-propyl intermediate to form the urea group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Propyl halides, benzhydryl halides, nucleophilic reagents, mild to moderate temperatures.
Major Products
Comparison with Similar Compounds
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-benzhydryl-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-15-19(26-24-16)13-8-14-22-21(25)23-20(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,15,20H,8,13-14H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHJHNUIKWTEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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